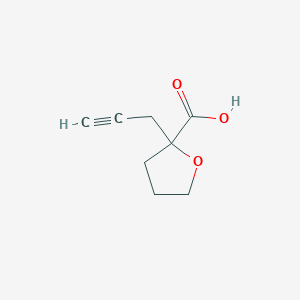

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid

Description

Properties

IUPAC Name |

2-prop-2-ynyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFNKHNLBNSJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane and propargyl bromide.

Alkylation Reaction: The oxolane undergoes an alkylation reaction with propargyl bromide in the presence of a strong base, such as sodium hydride, to introduce the prop-2-yn-1-yl group.

Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of the original compound.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Compounds with new functional groups replacing the prop-2-yn-1-yl group.

Scientific Research Applications

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group can participate in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Oxolane Derivatives

| Property | 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic Acid | 2-(Prop-2-en-1-yl)oxolane-2-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | C₈H₁₂O₃ |

| Molecular Weight (g/mol) | 154.16 | 156.18 |

| Substituent | Propynyl (C≡CH₂) | Propenyl (CH₂CH=CH₂) |

| Reactivity | High (alkyne-specific reactions) | Moderate (double bond reactions) |

| CAS Number | Not provided | 267425-71-8 |

2-(Oxan-2-yl)oxolane-2-carboxylic Acid

Molecular Formula : C₁₀H₁₆O₄

Molecular Weight : 200.23 g/mol

Key Differences :

- The oxan-2-yl (tetrahydropyran) substituent replaces the propargyl group, introducing an additional ether oxygen and a six-membered ring.

- The increased steric bulk and polarity may enhance solubility in polar solvents but reduce reactivity due to the absence of unsaturated bonds.

- This compound’s larger size (C₁₀H₁₆O₄) could influence pharmacokinetic properties in biological applications.

Table 2: Structural and Physical Comparison

| Property | This compound | 2-(Oxan-2-yl)oxolane-2-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | C₁₀H₁₆O₄ |

| Substituent | Propynyl | Oxan-2-yl (tetrahydropyran) |

| Functional Groups | Alkyne, carboxylic acid | Ether, carboxylic acid |

| Reactivity | High (alkyne-specific) | Low (ether-dominated) |

2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-carboxylic Acid

Molecular Formula : C₁₃H₁₁Cl₂N₃O₄

Molecular Weight : 356.15 g/mol

CAS Number : 119725-91-6

Key Differences :

- A dioxolane ring replaces the oxolane, and the substituents include a dichlorophenyl group and a triazole moiety.

- The carboxylic acid group remains a common feature, but the complex substituents likely alter solubility and metabolic stability.

Biological Activity

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid, also known as 2-(prop-2-yn-1-yl)tetrahydrofuran-2-carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydrofuran ring with a propynyl substituent and a carboxylic acid group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process can be summarized in the following steps:

- Formation of the Tetrahydrofuran Ring : Starting from suitable precursors, the tetrahydrofuran structure is formed through cyclization reactions.

- Alkynyl Substitution : The propynyl group is introduced via nucleophilic substitution or coupling methods.

- Carboxylation : Finally, the carboxylic acid group is added through carboxylation reactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| PC3 (Prostate Cancer) | 30 |

| Caco2 (Colon Cancer) | 40 |

These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways.

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cancer progression. For instance, it has been suggested that the compound could inhibit specific kinases involved in tumor growth and metastasis.

Case Study 1: In Vitro Cytotoxicity Assessment

A study conducted by researchers evaluated the cytotoxic effects of various derivatives of oxolane compounds, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, with a notable selectivity towards cancerous cells compared to normal cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of this compound to several target proteins implicated in cancer signaling pathways. The docking results suggested strong interactions with proteins such as Bcl-xL and EGFR, which are critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.